1-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}isoquinoline
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Overview
Description
1-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}isoquinoline is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a piperidine ring, and an isoquinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of 1-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidin-2-yloxy Intermediate: This step involves the reaction of pyrimidine with an appropriate alcohol under basic conditions to form the pyrimidin-2-yloxy group.
Piperidine Derivatization: The pyrimidin-2-yloxy intermediate is then reacted with piperidine in the presence of a coupling agent to form the piperidine derivative.
Isoquinoline Coupling: Finally, the piperidine derivative is coupled with isoquinoline using a suitable catalyst, such as palladium, under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
1-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}isoquinoline can be compared with other compounds that have similar structural features, such as:
Pyrimidine Derivatives: Compounds like 4-(pyrimidin-2-yloxy)benzaldehyde share the pyrimidine moiety and exhibit similar reactivity.
Piperidine Derivatives: Compounds such as 1-benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine have the piperidine ring and are studied for their pharmacological activities.
Isoquinoline Derivatives: Isoquinoline-based compounds, including various alkaloids, are known for their diverse biological activities.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
isoquinolin-1-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(18-17-5-2-1-4-16(17)6-11-21-18)24-12-7-15(8-13-24)14-26-20-22-9-3-10-23-20/h1-6,9-11,15H,7-8,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYRFOHAMIJCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C(=O)C3=NC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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